

Application Note: Comprehensive Characterization of H-Trp-Asn-OH

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Compound of Interest

Compound Name: *H-Trp-Asn-OH*

Cat. No.: *B171930*

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Introduction

H-Trp-Asn-OH, a dipeptide composed of L-tryptophan and L-asparagine, serves as a valuable building block in peptide synthesis and various biochemical studies. Its characterization is crucial for ensuring purity, confirming identity, and understanding its physicochemical properties. This document provides a comprehensive overview of the analytical techniques for the characterization of **H-Trp-Asn-OH**, including detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of **H-Trp-Asn-OH** is presented in the table below.

Property	Value	Reference
Molecular Formula	C15H18N4O4	[1]
Molecular Weight	318.33 g/mol	[1]
Appearance	White to off-white powder	Inferred
Solubility	Soluble in aqueous solutions. For hydrophobic peptides, organic solvents like DMSO or DMF can be used.[2][3][4]	Inferred

Analytical Techniques & Protocols

A multi-faceted approach is recommended for the comprehensive characterization of **H-Trp-Asn-OH**, employing chromatographic, spectrometric, and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a powerful technique for determining the purity of **H-Trp-Asn-OH** by separating it from potential impurities.

Experimental Protocol:

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm and 280 nm (due to the tryptophan indole ring).

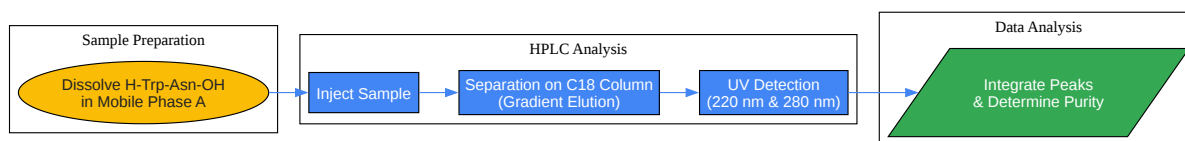
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

Expected Results:

The retention time of **H-Trp-Asn-OH** is influenced by its hydrophobicity. Tryptophan is a relatively hydrophobic amino acid, while asparagine is polar. The dipeptide is expected to elute in the earlier to middle part of the gradient. Purity is calculated by the area percentage of the main peak.

Parameter	Expected Value
Retention Time	~10-15 min (highly dependent on the specific system and column)
Purity	>98%

Workflow for HPLC Analysis of **H-Trp-Asn-OH**



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Caption: Workflow for HPLC purity analysis of **H-Trp-Asn-OH**.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation

LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight and sequence of the dipeptide.

Experimental Protocol:

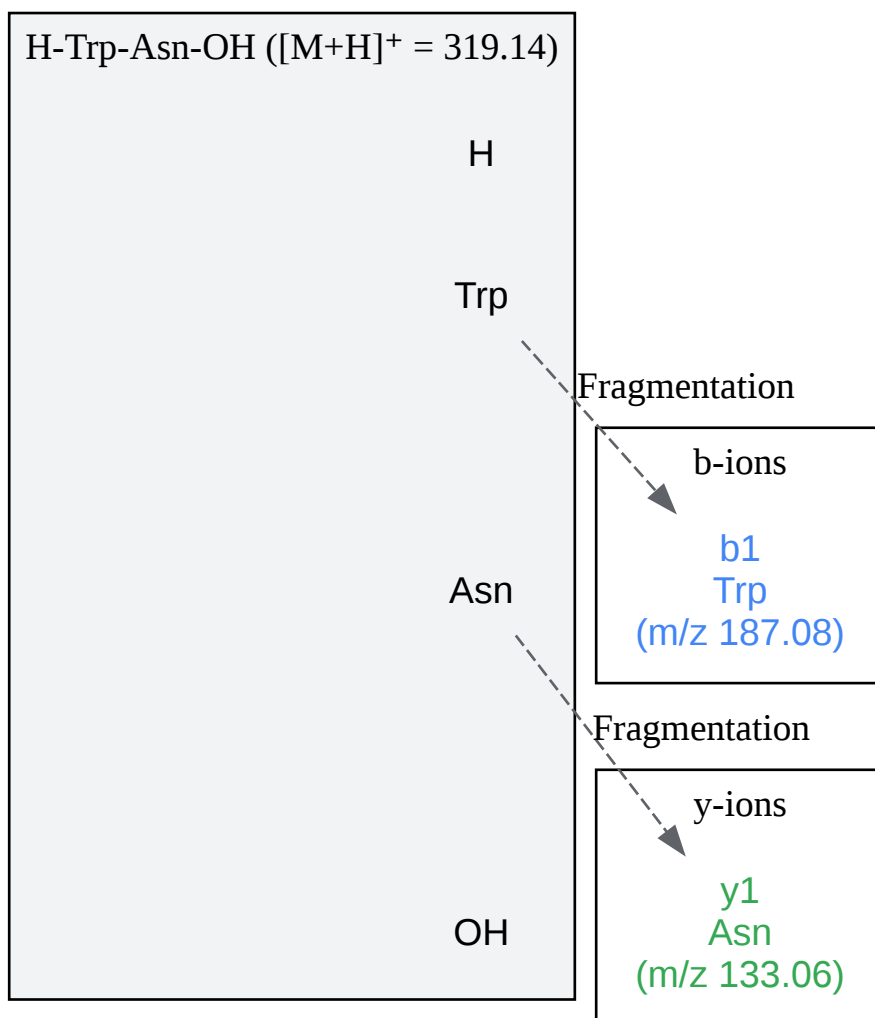
- LC System: As described for HPLC analysis.
- Mass Spectrometer: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).
- Ionization Mode: Positive ion mode.
- Scan Range (MS1): m/z 100-500.
- Precursor Ion for MS/MS (MS2): The $[M+H]^+$ ion of **H-Trp-Asn-OH**.
- Collision Energy: Optimized for fragmentation (typically 10-30 eV).

Expected Results:

The MS1 spectrum should show a prominent peak corresponding to the protonated molecule $[M+H]^+$. The MS/MS spectrum will display characteristic fragment ions (b- and y-ions) that confirm the amino acid sequence.

Parameter	Expected m/z
$[M+H]^+$	319.14
b1 ion (Trp)	187.08
y1 ion (Asn)	133.06

Predicted MS/MS Fragmentation of **H-Trp-Asn-OH**



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Caption: Predicted b- and y-ion fragmentation for **H-Trp-Asn-OH**.

Amino Acid Analysis (AAA) for Compositional Verification

Amino acid analysis verifies the presence and ratio of the constituent amino acids after peptide hydrolysis. Due to the lability of tryptophan under standard acidic conditions, alkaline hydrolysis is mandatory.

Experimental Protocol:

- Hydrolysis:

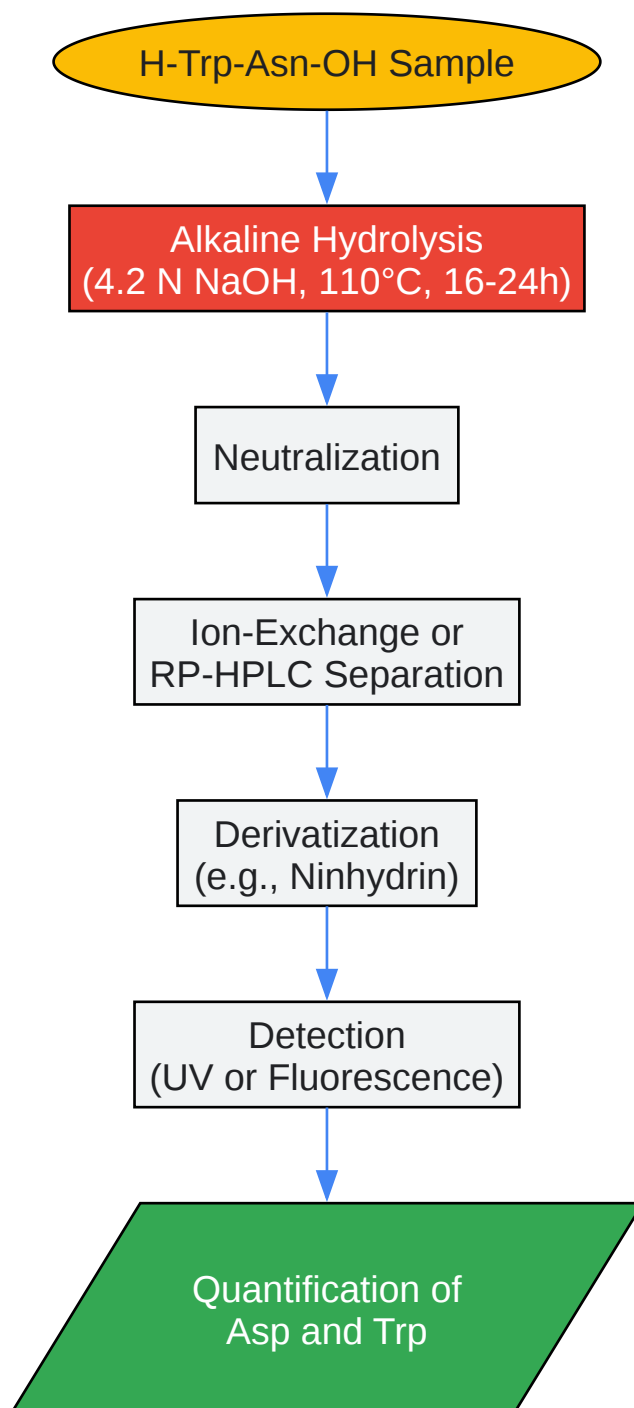
- Place a known amount of the peptide (e.g., 1-5 mg) into a hydrolysis tube.
- Add 0.6 mL of 4.2 N NaOH containing an antioxidant like starch (e.g., 25 mg).
- Seal the tube under vacuum.
- Heat at 110°C for 16-24 hours.
- Cool the hydrolysate and neutralize with HCl.
- Analysis:
 - The resulting amino acid mixture is analyzed by ion-exchange chromatography with post-column ninhydrin derivatization or by pre-column derivatization followed by RP-HPLC with fluorescence detection.

Expected Results:

The analysis should yield approximately equimolar amounts of tryptophan and aspartic acid (asparagine is converted to aspartic acid during hydrolysis).

Amino Acid	Expected Molar Ratio
Aspartic Acid	1.0
Tryptophan	1.0

Workflow for Amino Acid Analysis



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Caption: Workflow for amino acid analysis of **H-Trp-Asn-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

^1H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule, confirming its structure.

Experimental Protocol:

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated water (D_2O) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Concentration: 5-10 mg/mL.
- Reference: Internal standard such as DSS or TMS.

Expected ^1H NMR Chemical Shifts:

The following table provides an approximation of the expected chemical shifts for the non-exchangeable protons of **H-Trp-Asn-OH**. Actual shifts can vary based on solvent, pH, and temperature.

Proton	Amino Acid Residue	Expected Chemical Shift (ppm)
$\alpha\text{-CH}$	Trp	~4.7
$\beta\text{-CH}_2$	Trp	~3.2-3.3
Indole Protons	Trp	~7.1-7.7
$\alpha\text{-CH}$	Asn	~4.7
$\beta\text{-CH}_2$	Asn	~2.7-2.8

Conclusion

The combination of HPLC, LC-MS/MS, amino acid analysis, and NMR spectroscopy provides a robust analytical workflow for the comprehensive characterization of **H-Trp-Asn-OH**. These techniques collectively ensure the identity, purity, and structural integrity of the dipeptide, which is essential for its application in research and development.

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References

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